molecular formula C11H8 B576122 Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diethynyl- (9CI) CAS No. 189997-82-8

Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diethynyl- (9CI)

Cat. No.: B576122
CAS No.: 189997-82-8
M. Wt: 140.18 g/mol
InChI Key: BTTLITDQWBOUGT-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diethynyl- (9CI): is a compound with a unique bicyclic structure. It is also known as a derivative of norbornadiene, which is a bicyclic hydrocarbon. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diethynyl- typically involves the reaction of norbornadiene with ethynylating agents under specific conditions. One common method involves the use of acetylene and a catalyst to introduce the ethynyl groups at the 2 and 3 positions of the norbornadiene framework .

Industrial Production Methods: Industrial production of this compound may involve large-scale ethynylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process typically requires stringent control of temperature and pressure to maintain the stability of the product .

Chemical Reactions Analysis

Types of Reactions: Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diethynyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diethynyl- is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: In biological research, this compound is used to study the effects of bicyclic structures on biological systems.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and resins. Its reactivity makes it suitable for creating materials with specific properties .

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diethynyl- involves its interaction with various molecular targets. The ethynyl groups can participate in reactions that form new bonds, leading to the formation of complex structures. The bicyclic framework provides rigidity and stability, which can influence the reactivity and interaction with other molecules .

Comparison with Similar Compounds

    Bicyclo[2.2.1]hept-2-ene: Similar bicyclic structure but lacks the ethynyl groups.

    2,5-Norbornadiene: The parent compound without the ethynyl substitutions.

    Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Another derivative with different functional groups.

Properties

CAS No.

189997-82-8

Molecular Formula

C11H8

Molecular Weight

140.18 g/mol

IUPAC Name

2,3-diethynylbicyclo[2.2.1]hepta-2,5-diene

InChI

InChI=1S/C11H8/c1-3-10-8-5-6-9(7-8)11(10)4-2/h1-2,5-6,8-9H,7H2

InChI Key

BTTLITDQWBOUGT-UHFFFAOYSA-N

SMILES

C#CC1=C(C2CC1C=C2)C#C

Canonical SMILES

C#CC1=C(C2CC1C=C2)C#C

Synonyms

Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diethynyl- (9CI)

Origin of Product

United States

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